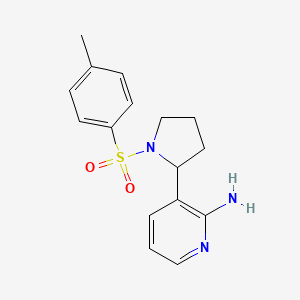
3-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a complex organic compound that features a benzaldehyde moiety linked to an oxadiazole ring, which is further substituted with a difluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps. One common route includes the formation of the oxadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the difluorophenyl group. The final step involves the attachment of the benzaldehyde moiety. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
3-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate these transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .
Wissenschaftliche Forschungsanwendungen
3-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The oxadiazole ring and difluorophenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Another compound with a difluorophenyl group and aromatic substitution.
Uniqueness
3-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and contributes to its unique reactivity and applications .
Eigenschaften
Molekularformel |
C16H10F2N2O3 |
|---|---|
Molekulargewicht |
316.26 g/mol |
IUPAC-Name |
3-[[3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C16H10F2N2O3/c17-12-5-2-6-13(18)15(12)16-19-14(23-20-16)9-22-11-4-1-3-10(7-11)8-21/h1-8H,9H2 |
InChI-Schlüssel |
MVVDIKILHILJIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCC2=NC(=NO2)C3=C(C=CC=C3F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3-Aminobenzo[b]thiophen-2-yl)methanol](/img/structure/B11801317.png)



![7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one](/img/structure/B11801337.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11801347.png)





